5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one
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Overview
Description
5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the desired product in acidic media .
Industrial Production Methods
The use of green solvents and catalysts may also be explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential as an anticancer agent.
Industry: It may be used in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation and oxidative stress. The compound may also interact with specific enzymes and receptors, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one .
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-methyl-4-oxo-4H-chromen-8-yl β-D-glucopyranoside .
Diosmetin: 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-benzopyran-4-one.
Uniqueness
What sets 5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one apart is its specific substitution pattern and the presence of both hydroxy and methoxy groups, which contribute to its unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H18O6 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C24H18O6/c1-28-17-9-5-8-16(10-17)21(27)14-29-18-11-19(25)24-20(26)13-22(30-23(24)12-18)15-6-3-2-4-7-15/h2-13,25H,14H2,1H3 |
InChI Key |
QIHHLCAUTKMDTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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